2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-4-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-4-methyl-3,6-dioxo-5-(pyridin-4-ylmethyl)-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide is a complex heterocyclic compound It features a benzothiazole moiety fused with a pyrazolopyridine structure, making it a unique entity in the realm of organic chemistry
Preparation Methods
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-5-(pyridin-4-ylmethyl)-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions . Industrial production methods often utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-4-methyl-3,6-dioxo-5-(pyridin-4-ylmethyl)-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-5-(pyridin-4-ylmethyl)-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrazolopyridine compounds. Compared to these, 2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-5-(pyridin-4-ylmethyl)-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties . Some similar compounds include:
Properties
Molecular Formula |
C20H14N5O2S- |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-4-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate |
InChI |
InChI=1S/C20H15N5O2S/c1-12-18-15(10-17(26)24(12)11-13-6-8-21-9-7-13)23-25(19(18)27)20-22-14-4-2-3-5-16(14)28-20/h2-10,26H,11H2,1H3/p-1 |
InChI Key |
ITHWEGMGALBCFW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CC5=CC=NC=C5)[O-] |
Origin of Product |
United States |
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